1-(3,4-difluorobenzoyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

This pre-validated indazolecarboxamide probe incorporates the 3,4-difluorobenzoyl-azetidine exit vector that defines kinase hinge-binding selectivity. Procure it as a reference standard to build patent-protected derivative libraries and to develop LC-MS/MS quantification methods for the indazolecarboxamide class. Selecting this specific substitution pattern – rather than a generic 6-aminoindazole – preserves the target profile geometry and avoids SAR polymorphism that would invalidate structure-based design hypotheses.

Molecular Formula C18H14F2N4O2
Molecular Weight 356.333
CAS No. 1448050-53-0
Cat. No. B2787733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-difluorobenzoyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide
CAS1448050-53-0
Molecular FormulaC18H14F2N4O2
Molecular Weight356.333
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)NC3=CC4=C(C=C3)C=NN4
InChIInChI=1S/C18H14F2N4O2/c19-14-4-2-10(5-15(14)20)18(26)24-8-12(9-24)17(25)22-13-3-1-11-7-21-23-16(11)6-13/h1-7,12H,8-9H2,(H,21,23)(H,22,25)
InChIKeyWLGANYMFDONHQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Difluorobenzoyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide: A Structurally Differentiated Indazole Building Block for Kinase-Targeted Library Synthesis


1-(3,4-Difluorobenzoyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide (CAS 1448050-53-0) is a synthetic small molecule featuring a 6-substituted indazole core linked via a carboxamide bridge to an azetidine ring bearing a 3,4-difluorobenzoyl moiety. Its molecular formula is C18H14F2N4O2, with a molecular weight of 356.33 g/mol and typical research-grade purity of 95%+ . The compound belongs to a patent-protected class of substituted indazolecarboxamides [1], positioning it as a specialized tool for medicinal chemistry programs exploring novel chemical space around the indazole hinge-binder motif.

The Critical Selectivity Risk of Substituting 1-(3,4-Difluorobenzoyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide with Generic Indazole Analogs


Substituting this compound with other indazole derivatives that lack the 3,4-difluorobenzoyl-azetidine motif carries a high risk of target profile shift. The specific substitution pattern on the indazole ring, including the fluorine atoms and the azetidine carboxamide moiety, is known to confer selectivity towards specific biological targets such as enzymes or receptors [1]. Related structures without the difluorobenzoyl group or the azetidine-3-carboxamide linker have been designed for entirely different kinase inhibition profiles [2]. Generic replacement without direct comparative data would invalidate any structure-activity relationship (SAR) hypothesis, as the hinge-binding geometry and exit-vector orientation are uniquely determined by this substitution pattern.

Quantitative Differentiation Evidence for 1-(3,4-Difluorobenzoyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide Against Structural Analogs


Structural Uniqueness: The 3,4-Difluorobenzoyl-Azetidine Motif as a Core Differentiator from Common Indazole Analogs

This compound is uniquely defined by the combination of a 1-(3,4-difluorobenzoyl)azetidine-3-carboxamide group attached to the 6-position of 1H-indazole. In contrast, commercially available close analogs typically feature an acetyl, methylsulfonyl, cyclopropylsulfonyl, or thiophene-carbonyl group on the azetidine ring, or lack the azetidine linker entirely . This specific substitution pattern is claimed within the scope of a Bayer Pharma patent family for treating endometriosis and lymphomas, whereas analogs with different acyl groups are generally not specified for these indications [1].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Explicit Patent Coverage: Designated Indication for Endometriosis and Lymphoma Differentiates it from Generic Indazole Probes

The patent family including US20160311833A1 explicitly lists endometriosis and lymphomas as diseases for which the novel indazolecarboxamides are intended for treatment and/or prophylaxis [1]. This therapeutic designation is specific to the structural class encompassing the target compound. In contrast, closely related 6-indazole carboxamides from earlier patent families, such as those disclosed in US20060229347 or by SmithKline Beecham, are directed towards broader or different indications like eczema or general kinase inhibition [2].

Gynecology Oncology Drug Discovery

Strategic Application Scenarios for 1-(3,4-Difluorobenzoyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide Based on Validated Differentiation


Proprietary Lead Optimization for Endometriosis-Targeting Kinase Inhibitors

This compound serves as a pre-validated entry point for building a focused library around the Bayer Pharma indazolecarboxamide pharmacophore. Its structure falls within the scope of patent claims directed to endometriosis and lymphoma treatment, providing a defined intellectual property origin for derivative design [1]. A medicinal chemistry team can use it as a reference standard to synthesize and evaluate new analogs, ensuring all modifications remain within the patent-protected space.

Reference Standard for Analytical Method Development in Pharmacokinetic Studies

With its defined molecular weight (356.33 g/mol) and purity specification (95%+), this compound can be utilized as a reference standard for developing LC-MS/MS quantification methods for the indazolecarboxamide class . Its unique 3,4-difluorobenzoyl fragment provides a distinct mass spectrometry fragmentation pattern, aiding in selective detection from biological matrices.

Chemical Biology Probe for Kinase Hinge-Binder SAR Studies

The 6-substituted indazole core is a recognized hinge-binding motif. Procuring this specific variant, rather than a generic 6-aminoindazole, allows direct investigation of how the difluorobenzoyl-azetidine exit vector influences kinase selectivity. It can be used in parallel with acetyl- or methylsulfonyl-azetidine analogs to probe the structure-activity relationship at the solvent-exposed region of the ATP-binding pocket [1].

Quote Request

Request a Quote for 1-(3,4-difluorobenzoyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.